molecular formula C9H9NO B12587655 5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine CAS No. 321673-39-6

5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine

Cat. No.: B12587655
CAS No.: 321673-39-6
M. Wt: 147.17 g/mol
InChI Key: GPTQMEXJQGQUAM-UHFFFAOYSA-N
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Description

5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine (CAS: 321673-39-6) is a fused bicyclic heterocyclic compound characterized by a pyrrolo[1,2-a]azepine core with an epoxy bridge spanning positions 7 and 9a. Its molecular formula is C₁₀H₉NO, comprising ten carbon atoms, one oxygen atom, and one nitrogen atom arranged in a rigid polycyclic framework . The epoxy moiety introduces structural strain and polarity, influencing its reactivity and physicochemical properties.

Properties

CAS No.

321673-39-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

11-oxa-5-azatricyclo[6.2.1.01,5]undeca-3,7,9-triene

InChI

InChI=1S/C9H9NO/c1-4-9-5-2-8(11-9)3-7-10(9)6-1/h1-3,5-6H,4,7H2

InChI Key

GPTQMEXJQGQUAM-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C13C=CC(=CC2)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.

Mechanism of Action

The mechanism of action of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The epoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Biological Activity
5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine Pyrroloazepine + epoxy bridge Epoxide, fused bicyclic Not explicitly reported
Pyrido[1,2-a]azepines Pyridine-azepine fusion Pyridine, hydroxyl groups Insecticidal
Anticancer pyrroloazepines Substituent-modified pyrroloazepine Amide, alkyl chains Antitumor (IC₅₀: 2–10 μM)
Bispyrido-pyrrolo-pyrazine-diones Tricyclic fused system Pyrazine-dione Poor solubility

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